

Technical Profile: 2-Chloro-9H-fluoren-9-one

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Compound of Interest

Compound Name: 2-CHLORO-9H-FLUOREN-9-ONE

CAS No.: 3096-47-7

Cat. No.: B1594422

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Content Type: Technical Monograph Subject: Structural, Spectroscopic, and Synthetic Analysis of CAS 3096-47-7 Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary

2-Chloro-9H-fluoren-9-one (CAS: 3096-47-7) represents a critical scaffold in the development of polycyclic aromatic pharmaceuticals. As a halogenated derivative of the parent fluorenone, it serves as a pivotal intermediate in Structure-Activity Relationship (SAR) studies for antimalarial agents (specifically the lumefantrine class) and organic optoelectronics.^[1] This guide synthesizes its molecular architecture, validated synthetic protocols, and spectroscopic fingerprinting to support high-fidelity research applications.^[1]

Molecular Architecture & Electronic State

Structural Geometry

The core of **2-chloro-9H-fluoren-9-one** consists of a rigid, planar tricyclic system. Unlike biphenyl derivatives which possess torsional freedom, the central five-membered ring locks the two benzene rings into coplanarity.^[1] This planarity is essential for its ability to intercalate DNA and participate in π - π stacking interactions in solid-state electronics.

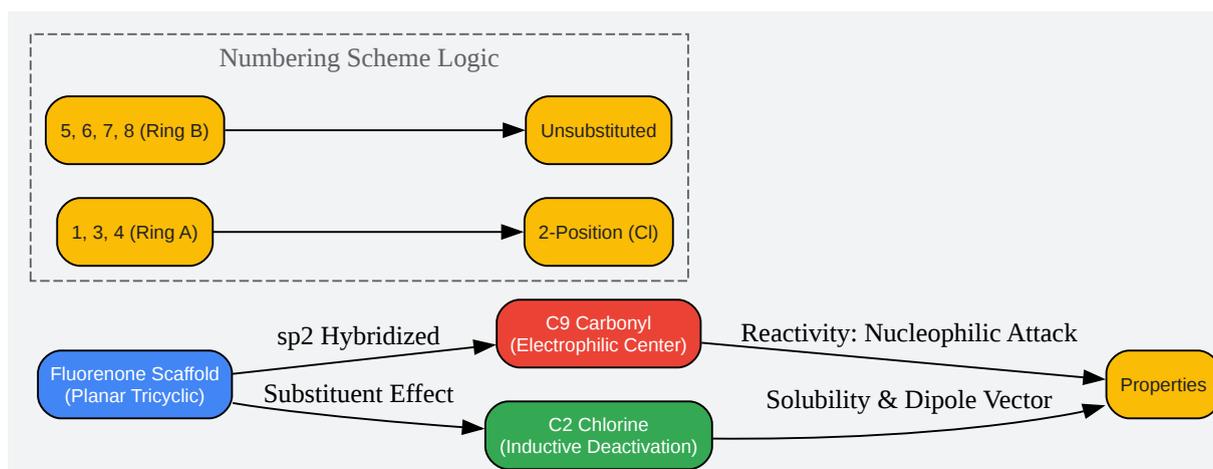
- **Symmetry:** The introduction of the chlorine atom at the C2 position breaks the symmetry of the parent fluorenone, reducing it to symmetry (assuming the molecule lies in the mirror plane).^[1]

- **Dipole Moment:** The carbonyl group at C9 creates a strong dipole directed towards the oxygen. The C2-chlorine atom, being electronegative, introduces a secondary dipole vector, modifying the net molecular dipole and influencing solubility profiles in polar aprotic solvents like DMSO or DMF.[1]

Electronic Distribution

The carbonyl carbon (C9) is highly electrophilic, appearing at δ 192.5 ppm in

C NMR.[1] This deshielding is characteristic of the cross-conjugated ketone system. The chlorine substituent at C2 exerts an inductive electron-withdrawing effect (-I) on the adjacent ring, slightly deactivating it towards electrophilic aromatic substitution compared to the unsubstituted ring.



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Figure 1: Structural logic of **2-chloro-9H-fluoren-9-one**, highlighting the interplay between the rigid core and functional substituents.

Spectroscopic Fingerprinting

Accurate identification of **2-chloro-9H-fluoren-9-one** relies on distinguishing it from its isomers (e.g., 3-chloro or 4-chloro analogs) and the parent fluorenone. The following data is

synthesized from high-field NMR studies in

.

Nuclear Magnetic Resonance (NMR)

The asymmetry caused by the C2-chlorine results in a complex aromatic region. The proton at C1 (ortho to Cl and peri to Carbonyl) is significantly deshielded.^[1]

Table 1:

NMR Assignments (400 MHz,

)

Position	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Structural Insight
H1	7.62	Singlet (d)	~1.5 (meta)	Deshielded by C9=O anisotropy; appears as broad singlet or doublet due to small meta coupling.
H3	7.46	Doublet	7.4	Ortho coupling to H4; inductive effect of Cl.
H4	7.51	Doublet	7.4	Pseudo-overlap with other aromatic protons.
H5-H8	7.29–7.67	Multiplet	-	Unsubstituted ring protons; H5 is typically most deshielded (peri to C=O).

Table 2:

C NMR Assignments (100 MHz,

)

Carbon Type	Shift (δ ppm)	Assignment
Carbonyl	192.5	C9 (Key Diagnostic)
Quaternary	143.7, 142.6	Bridgehead carbons (C8a, C9a)
C-Cl	135.1	C2 (Ipso carbon)
Aromatic CH	135.7, 134.2, 129.3, 124.7, 121.4, 120.4	Remaining aromatic signals

Infrared Spectroscopy (IR)

- C=O Stretch: A sharp, intense band at 1712–1720 cm^{-1} .^[1] This is slightly higher than typical benzophenones due to ring strain in the 5-membered ring.
- C-Cl Stretch: Distinct bands in the fingerprint region (1000–1100 cm^{-1}).

Synthetic Pathways & Process Chemistry^[3]

While classical routes involve the oxidation of 2-chlorofluorene, modern protocols favor radical cyclization for higher regioselectivity and yield.^[1]

Protocol A: Radical Cyclization (Recommended)

This method utilizes a persulfate-mediated oxidative cyclization of biaryl aldehydes. It avoids the use of toxic dichromates typical of older methods.

Reagents:

- Substrate: 4'-chlorobiphenyl-2-carboxaldehyde
- Oxidant:

(Potassium persulfate)[1]

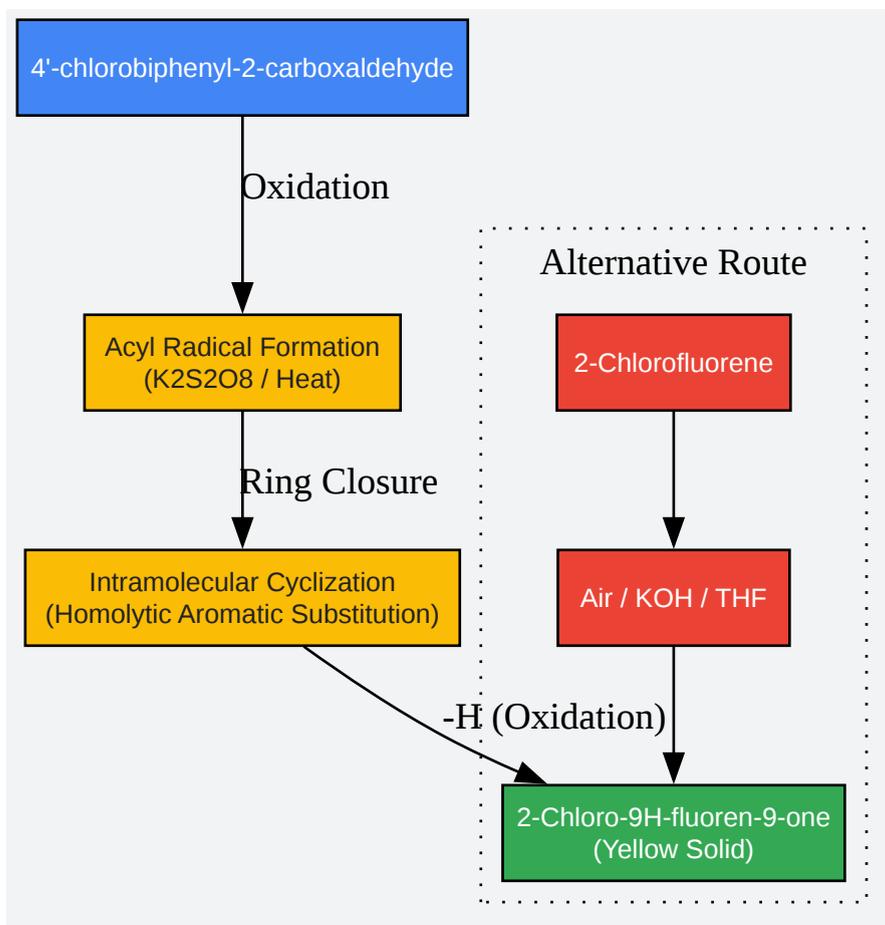
- Phase Transfer Catalyst: TEAB (Tetraethylammonium bromide)[1]
- Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

- Charge: To a reaction vessel, add 4'-chlorobiphenyl-2-carboxaldehyde (1.0 equiv), (2.0 equiv), and TEAB (10 mol%).
- Inertion: Purge the vessel with Nitrogen () for 15 minutes to remove ambient oxygen (radical scavenger).
- Solvation: Add degassed DCE (0.2 M concentration relative to substrate).[1]
- Activation: Heat the mixture to 120 °C with vigorous stirring.
- Monitor: Reaction typically completes in 24–36 hours.[1] Monitor by TLC (Hexane/EtOAc 10:1) for the disappearance of the aldehyde.
- Workup: Cool to room temperature. Remove solvent in vacuo.[1]
- Purification: Flash column chromatography (Silica gel, Petroleum ether/Ethyl acetate 30:1).
- Yield: Expect a yellow solid, approx. 36–60% yield depending on scale.

Protocol B: Classical Oxidation[1]

- Substrate: 2-Chloro-9H-fluorene.
- Conditions: Air oxidation in THF with KOH (Green Chemistry approach) or oxidation with /Acetic Acid (Industrial legacy method).[1]
- Note: The air/KOH method is preferred for safety but requires long reaction times.



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Figure 2: Synthetic pathways contrasting the modern radical cyclization route with the classical oxidation of fluorene.

Reactivity Profile & Functionalization

The chemical utility of **2-chloro-9H-fluoren-9-one** stems from its dual functionality: the carbonyl group and the aryl chloride.

Carbonyl Condensation (Oxime Formation)

The C9 carbonyl is highly susceptible to nucleophilic attack by nitrogen species.^[1]

- Reaction: Refluxing with hydroxylamine hydrochloride () in methanol/pyridine yields the corresponding oxime.^[1]

- Significance: This is a key step in synthesizing amino-fluorene derivatives used in antimicrobial research.

Relevance to Lumefantrine Synthesis

While Lumefantrine (Benflumetol) is a 2,7-dichloro derivative, **2-chloro-9H-fluoren-9-one** serves as a vital model compound for:

- Optimization of Knoevenagel Condensations: Testing the reactivity of the C9 position with p-chlorobenzaldehyde.
- Metabolic Stability Studies: Understanding the metabolic fate of the mono-chloro impurity versus the active di-chloro drug.

Safety & Handling

- GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
- Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[2]

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